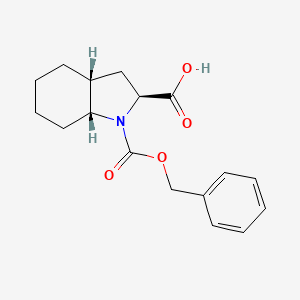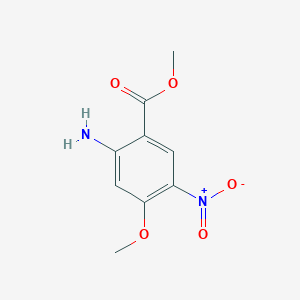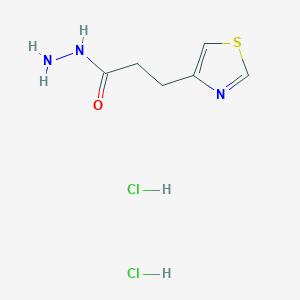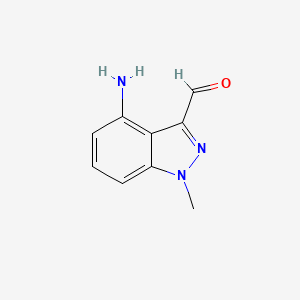
4-Amino-1-methyl-1H-indazole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-methyl-1H-indazole-3-carbaldehyde: is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-methyl-1H-indazole-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 1-methyl-1H-indazole-3-carbaldehyde.
Reaction Conditions: Common solvents used in these reactions include tetrahydrofuran (THF) and dimethylformamide (DMF), with catalysts such as palladium or copper salts to facilitate the reaction
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
4-Amino-1-methyl-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various electrophiles in the presence of a base like triethylamine or pyridine.
Major Products
Oxidation: 4-Amino-1-methyl-1H-indazole-3-carboxylic acid.
Reduction: 4-Amino-1-methyl-1H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the electrophile used
科学的研究の応用
4-Amino-1-methyl-1H-indazole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 4-Amino-1-methyl-1H-indazole-3-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence signaling pathways involved in cell proliferation, apoptosis, and other cellular processes
類似化合物との比較
Similar Compounds
1H-Indole-3-carbaldehyde: Another indazole derivative with similar synthetic routes and applications.
4-Amino-1H-indazole-3-carbaldehyde: Lacks the methyl group at the 1-position but shares similar reactivity and applications.
1-Methyl-1H-indazole-3-carbaldehyde: Lacks the amino group at the 4-position but is used in similar synthetic applications
Uniqueness
4-Amino-1-methyl-1H-indazole-3-carbaldehyde is unique due to the presence of both the amino group at the 4-position and the methyl group at the 1-position, which can influence its reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a promising candidate for drug development .
特性
分子式 |
C9H9N3O |
|---|---|
分子量 |
175.19 g/mol |
IUPAC名 |
4-amino-1-methylindazole-3-carbaldehyde |
InChI |
InChI=1S/C9H9N3O/c1-12-8-4-2-3-6(10)9(8)7(5-13)11-12/h2-5H,10H2,1H3 |
InChIキー |
VOZWESQSXGEKOU-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC(=C2C(=N1)C=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


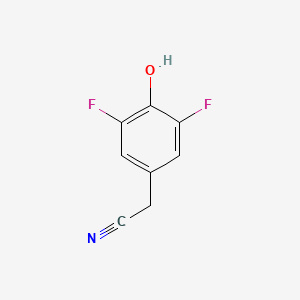

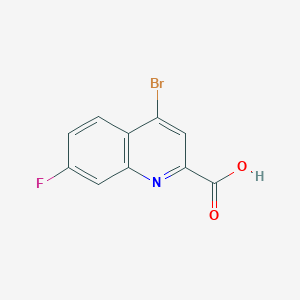
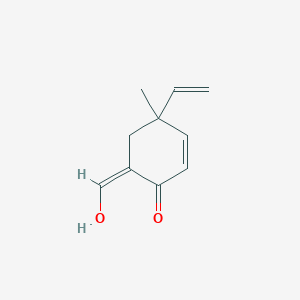
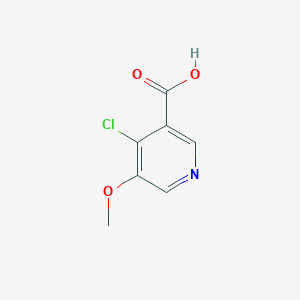
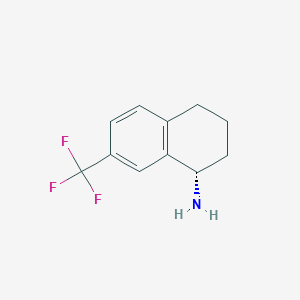

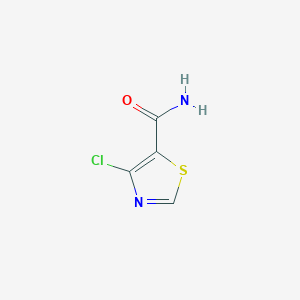
![(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B15224284.png)

